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Compound of Interest

Compound Name: Mexedrone

Cat. No.: B10764521 Get Quote

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, pharmacology, and analytical methodologies for the synthetic

cathinone, mexedrone. The information is intended for researchers, scientists, and drug

development professionals.

Chemical Identity and Structure
Mexedrone, also known by its systematic IUPAC name 1-(4-methoxy-3-methylphenyl)-2-

(methylamino)propan-1-one, is a substituted cathinone derivative. It is structurally related to

other psychoactive substances such as mephedrone, with the key difference being the

presence of a methoxy group and a methyl group on the phenyl ring.

Table 1: Chemical Identifiers and Properties of
Mexedrone
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Identifier Value Source

IUPAC Name
3-methoxy-2-(methylamino)-1-

(4-methylphenyl)propan-1-one

Synonyms
4-MMC-MeO, 4-methyl-

methoxymethcathinone

CAS Number 2166915-02-0

Molecular Formula C12H17NO2

Molecular Weight 207.27 g/mol

Canonical SMILES
CC1=CC=C(C=C1)C(=O)C(C

OC)NC

InChIKey
JHGDCSPZKQLBOP-

UHFFFAOYSA-N

Physicochemical Properties
Mexedrone is typically encountered as a neat solid or in its hydrochloride salt form, which

affects properties like melting point and solubility.

Table 2: Physicochemical Data for Mexedrone
Property Value Notes Source

Physical State
Solid at room

temperature

Assumed based on

related compounds

Melting Point 190-192 °C
For the hydrochloride

salt

Solubility
Soluble in methanol

and DMSO

General solubility for

cathinone derivatives
N/A

Pharmacology
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Mexedrone functions as a monoamine reuptake inhibitor, although its potency is significantly

lower than that of its analogue, mephedrone. Its primary mechanism of action involves blocking

the reuptake of serotonin, norepinephrine, and dopamine at their respective transporters.

Table 3: In Vitro Pharmacological Profile of Mexedrone

Target Assay Type
Value
(IC50/EC50 in
nM)

Notes Source

Serotonin

Transporter

(SERT)

Reuptake

Inhibition
5,289 Weak inhibitor

Norepinephrine

Transporter

(NET)

Reuptake

Inhibition
8,869 Weak inhibitor

Dopamine

Transporter

(DAT)

Reuptake

Inhibition
6,844 Weak inhibitor

Serotonin

Transporter

(SERT)

Releasing

Activity
2,525

Weak releasing

agent

Dopamine

Transporter

(DAT)

Releasing

Activity
Inactive

No significant

releasing activity

Norepinephrine

Transporter

(NET)

Releasing

Activity
Inactive

No significant

releasing activity

The data indicate that mexedrone is a weak, non-selective monoamine reuptake inhibitor and

a weak serotonin releasing agent. Its significantly lower potency compared to mephedrone is a

key characteristic.

Metabolic Pathways
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The metabolism of mexedrone is expected to proceed through pathways common to other

synthetic cathinones. These include N-demethylation, reduction of the β-keto group, and

hydroxylation of the aromatic ring, followed by conjugation for excretion.

Diagram: Proposed Metabolic Pathway of Mexedrone
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Caption: Proposed metabolic pathways for mexedrone.

Experimental Protocols
This section details the methodologies for the synthesis and analytical characterization of

mexedrone.

Synthesis Protocol
A common synthetic route for mexedrone involves the bromination of a precursor followed by

substitution with methylamine.

Materials:

1-(4-methylphenyl)propan-1-one

Bromine
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Methylamine solution

Suitable solvents (e.g., diethyl ether, dichloromethane)

Hydrochloric acid

Procedure:

Bromination: 1-(4-methylphenyl)propan-1-one is dissolved in an appropriate solvent and

cooled. Bromine is added dropwise to the solution, leading to the formation of 2-bromo-1-(4-

methylphenyl)propan-1-one. The reaction is monitored by thin-layer chromatography (TLC).

Amination: The resulting bromo-ketone is then reacted with an excess of methylamine

solution. This nucleophilic substitution reaction replaces the bromine atom with a

methylamino group, yielding mexedrone freebase.

Salt Formation: The freebase is dissolved in a solvent like diethyl ether, and hydrochloric

acid is added to precipitate mexedrone hydrochloride, which can then be filtered and dried.

Diagram: Synthesis Workflow for Mexedrone
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Caption: Synthetic workflow for mexedrone hydrochloride.

Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS):

Column: A non-polar column, such as a DB-5ms or equivalent.
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Carrier Gas: Helium.

Temperature Program: Start at a low temperature (e.g., 100 °C), ramp up to a high

temperature (e.g., 300 °C).

Mass Spectrometer: Electron ionization (EI) at 70 eV.

Expected Fragmentation: Look for characteristic ions corresponding to the loss of the

methoxy group, the methylamino group, and cleavage of the carbon-carbon bond adjacent to

the carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Expect signals corresponding to the aromatic protons, the methyl group on the

phenyl ring, the methoxy group protons, the N-methyl protons, and the protons on the

propane backbone. The chemical shifts and coupling patterns will be characteristic of the

structure.

¹³C NMR: Expect signals for all 12 carbon atoms in the molecule, including the carbonyl

carbon, the aromatic carbons, and the aliphatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy:

Key Peaks: Look for a strong absorption band for the carbonyl (C=O) stretch (around 1680

cm⁻¹), C-H stretching bands for the aromatic and aliphatic groups, and N-H bending for the

secondary amine.

This guide provides a foundational understanding of mexedrone for scientific and research

applications. Further investigation into its toxicology and in vivo pharmacology is necessary for

a complete profile.

To cite this document: BenchChem. [An In-Depth Technical Guide on the Chemical Structure
and Properties of Mexedrone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10764521#mexedrone-chemical-structure-and-
properties]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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